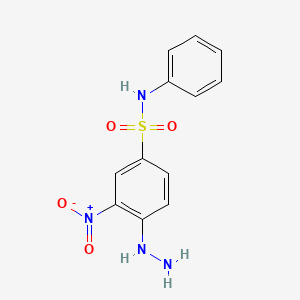

4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide

Description

FTIR Analysis

Key vibrational bands for this compound, inferred from structurally related sulfonamides, include:

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3400–3300 | N–H (hydrazino, sulfonamide) |

| 1600–1500 | C=C (aromatic ring) |

| 1380–1350 | NO₂ (asymmetric stretching) |

| 1170–1150 | SO₂ (asymmetric stretching) |

| 950–900 | SO₂ (symmetric stretching) |

The hydrazino group’s N–H stretches appear as broad peaks near 3300 cm⁻¹, while the nitro group’s asymmetric stretching dominates around 1380–1350 cm⁻¹.

NMR Spectroscopy

¹H NMR (DMSO-d₆):

- Hydrazino Protons : Broad signals at δ 4.5–5.0 ppm (NH₂) and δ 3.0–3.5 ppm (NH adjacent to NO₂).

- Aromatic Protons : Downfield shifts for para-substituted protons (δ 7.8–8.0 ppm) and N-phenyl protons (δ 7.2–7.5 ppm).

- Sulfonamide NH : Singlet at δ 10.5–11.0 ppm.

¹³C NMR (DMSO-d₆):

UV-Vis Absorption

The compound exhibits characteristic absorption bands due to π→π* transitions:

| λ_max (nm) | Assignment |

|---|---|

| 250–280 | Aromatic π→π* (benzene/N-phenyl) |

| 320–350 | Charge-transfer (NO₂→SO₂) |

The nitro group’s strong electron-withdrawing effect red-shifts absorption compared to unsubstituted benzenesulfonamides.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

DFT Geometry Optimization

B3LYP/6-311++G(d,p) calculations predict a planar sulfonamide group with optimized bond lengths:

| Bond | Length (Å) |

|---|---|

| S=O | 1.43–1.45 |

| S–N | 1.60–1.65 |

| C–NO₂ | 1.50–1.55 |

The N–H bond in the hydrazino group adopts a bent geometry (bond angle ~105°), consistent with sp³ hybridization.

Molecular Orbital Analysis

- HOMO : Localized on the hydrazino group, indicating nucleophilic reactivity.

- LUMO : Focused on the nitro group, suggesting electrophilic character.

- HOMO-LUMO Gap : ~5.5 eV, consistent with moderate stability.

Electron Density Distribution :

- Sulfonamide SO₂ : High electron density (δ⁻) due to resonance.

- Nitro Group : Electron-deficient (δ⁺), enhancing electrophilic sites for substitution.

Properties

IUPAC Name |

4-hydrazinyl-3-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c13-14-11-7-6-10(8-12(11)16(17)18)21(19,20)15-9-4-2-1-3-5-9/h1-8,14-15H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRJRYOMDWNKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide typically involves the reaction of 4-nitro-N-phenyl-benzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of azo or azoxy derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to the disruption of essential biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

- 4-Amino-3-nitro-N-phenyl-benzenesulfonamide

- 4-Hydrazino-3-nitro-benzenesulfonamide

- 4-Hydrazino-3-nitro-N-methyl-benzenesulfonamide

Comparison: 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide is unique due to the presence of both hydrazino and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced inhibitory effects on specific enzymes and has broader applications in scientific research .

Biological Activity

4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide (CAS No. 328027-56-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing findings from various studies, mechanisms of action, and comparative analyses with related compounds.

- Molecular Formula : C12H12N4O4S

- Molecular Weight : 308.31 g/mol

- CAS Number : 328027-56-1

The synthesis of this compound typically involves the reaction of 4-nitro-N-phenyl-benzenesulfonamide with hydrazine hydrate, often conducted under controlled conditions in solvents like ethanol or methanol.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and proteins. The compound can inhibit enzyme activity by:

- Binding to Active Sites : It competes with substrates for binding sites on enzymes, thereby reducing their activity.

- Modifying Enzyme Structure : The compound may induce conformational changes in enzymes, leading to a loss of function.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, studies have demonstrated its effectiveness against breast cancer cells by inducing apoptosis through caspase activation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates significant inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-3-nitro-N-phenyl-benzenesulfonamide | Amino group instead of hydrazino | Lower inhibitory effect on certain enzymes |

| 4-Hydrazino-3-nitro-benzenesulfonamide | Lacks N-phenyl group | Reduced specificity in enzyme inhibition |

| 4-Hydrazino-3-nitro-N-methyl-benzenesulfonamide | Methyl substitution on nitrogen | Altered pharmacokinetic properties |

The presence of both hydrazino and nitro groups in this compound contributes to its enhanced reactivity and biological activity compared to these analogs .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives, including this compound, on perfusion pressure using an isolated rat heart model. The findings revealed that this compound significantly decreased perfusion pressure compared to controls, indicating potential cardiovascular effects .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control (Krebs solution only) | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

This study suggests that the compound may interact with calcium channels, influencing cardiovascular dynamics through changes in perfusion pressure and coronary resistance .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamide with high purity?

The synthesis typically involves sulfonamide formation via condensation of nitro-substituted benzenesulfonyl chloride with phenylhydrazine derivatives. A stepwise approach includes:

- Sulfonylation : React 3-nitrobenzenesulfonyl chloride with aniline under basic conditions (e.g., pyridine or triethylamine) to form the N-phenyl intermediate.

- Hydrazine functionalization : Introduce the hydrazino group via nucleophilic substitution or reduction of a nitro precursor.

- Purification : Recrystallize from ethanol or aqueous ammonia to achieve >95% purity, monitored by HPLC .

Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?

- ¹H-NMR : Look for signals at δ 7.4–8.2 ppm (aromatic protons), δ 4.0–5.0 ppm (hydrazino NH protons), and δ 3.0–3.5 ppm (sulfonamide SO₂NH).

- MS (EI/ESI) : The molecular ion [M+H]⁺ should match the molecular formula C₁₂H₁₂N₄O₄S (calculated m/z ≈ 308.3).

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Q. What are the preliminary biological screening protocols for this compound?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Controls : Include sulfamethoxazole (antimicrobial) and cisplatin (cytotoxicity) as positive controls .

Advanced Research Questions

Q. How can crystallographic studies resolve hydrogen-bonding interactions in this compound?

Single-crystal X-ray diffraction can reveal intermolecular interactions:

- N–H⋯O bonds : Between hydrazino NH and sulfonamide oxygen.

- Packing motifs : Layered structures stabilized by π-π stacking of aromatic rings.

- Torsion angles : Confirm planarity of the sulfonamide group for bioactivity correlation .

Q. What experimental strategies address contradictory data in biological activity assays?

Q. How does the nitro group influence the compound’s reactivity in heterocyclic synthesis?

The nitro group can act as:

- Electron-withdrawing group : Enhances electrophilic substitution in aromatic systems.

- Redox-active moiety : Reduced to an amine for subsequent coupling (e.g., forming triazoles or benzimidazoles).

- Methodological note : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduction optimizes nitro-to-amine conversion .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Docking studies : Target enzymes like carbonic anhydrase or dihydrofolate reductase, leveraging sulfonamide’s known affinity .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived fumes.

- Storage : Keep in airtight containers at 2–8°C, away from reducing agents .

Q. How to optimize reaction yields in large-scale synthesis?

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation.

- Catalyst screening : Test Pd/C, FeCl₃, or ionic liquids for nitro reduction steps.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.